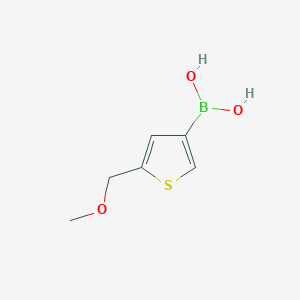
3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C8H7BrF3NO. This compound is characterized by a pyridine ring substituted with a bromine atom, a methyl group, and a trifluoroethoxy group. It is used in various chemical research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-methylpyridine and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Procedure: The 3-bromo-5-methylpyridine is reacted with 2,2,2-trifluoroethanol under reflux conditions. The base facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom in 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its trifluoroethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications.
Wirkmechanismus
The mechanism by which 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-methylpyridine: Lacks the trifluoroethoxy group, making it less reactive in certain chemical reactions.
2-Bromo-5-(trifluoromethoxy)pyridine: Similar structure but with a trifluoromethoxy group instead of trifluoroethoxy, leading to different chemical properties.
5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine: An isomer with the bromine and methyl groups in different positions.
Uniqueness
3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of both a bromine atom and a trifluoroethoxy group on the pyridine ring. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
760207-90-7 |
|---|---|
Molekularformel |
C8H7BrF3NO |
Molekulargewicht |
270.05 g/mol |
IUPAC-Name |
3-bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine |
InChI |
InChI=1S/C8H7BrF3NO/c1-5-2-6(9)7(13-3-5)14-4-8(10,11)12/h2-3H,4H2,1H3 |
InChI-Schlüssel |
HEGUFRMPMYKDHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)OCC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


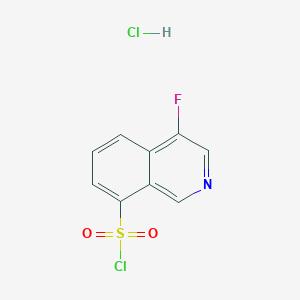



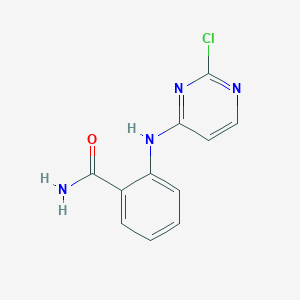
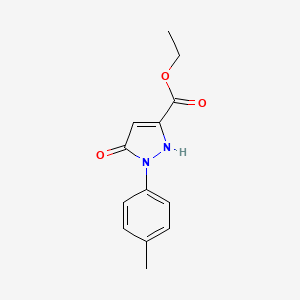
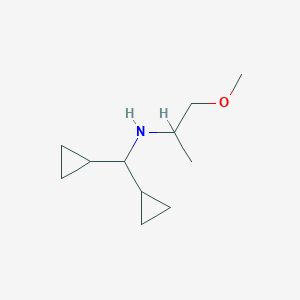
![N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B12098095.png)
![2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B12098104.png)

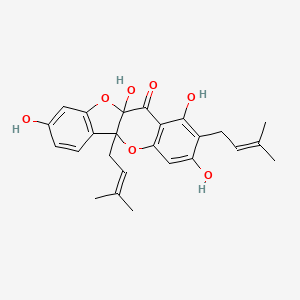
![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)-](/img/structure/B12098111.png)

